molecular formula C19H21N3O3 B7681663 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone

1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone

Cat. No. B7681663
M. Wt: 339.4 g/mol
InChI Key: BTQYQLBRNQVQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone, also known as ANPA, is a chemical compound that has been widely used in scientific research. ANPA is a derivative of 4-nitroaniline and has been synthesized using different methods. ANPA has shown potential in various research applications due to its unique mechanism of action and biochemical and physiological effects.

Mechanism of Action

1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone inhibits PTP activity by covalently modifying the active site of the enzyme. The nitro group of 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone reacts with the cysteine residue of the active site, leading to the formation of a covalent bond. This modification results in the inhibition of PTP activity and the activation of signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been shown to have various biochemical and physiological effects, including the activation of signaling pathways involved in cell growth, differentiation, and apoptosis. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has several advantages for lab experiments, including its ability to selectively inhibit PTP activity and its potential as a cancer therapy candidate. However, 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has some limitations, including its toxicity and the need for further research to determine its safety and efficacy.

Future Directions

1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has shown potential in various research applications, and future directions for 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone research include the development of 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone derivatives with improved efficacy and safety profiles. Additionally, 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone can be used in combination with other drugs to enhance their therapeutic effects. Further studies are needed to determine the safety and efficacy of 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone and its derivatives in clinical trials.
Conclusion:
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone is a chemical compound that has shown potential in various scientific research applications due to its unique mechanism of action and biochemical and physiological effects. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been synthesized using different methods, and its use in the study of PTPs and PKCs has provided valuable insights into the regulation of cellular signaling pathways. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has advantages and limitations for lab experiments, and future directions for 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone research include the development of 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone derivatives with improved efficacy and safety profiles.

Synthesis Methods

1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone can be synthesized using different methods, including the reaction of 4-nitroaniline with pyrrolidine and benzyl chloroformate. The reaction involves the formation of an intermediate that is further reacted with 1-(3-chloropropyl)-3-nitrobenzene. The final product is obtained by purifying the reaction mixture using column chromatography.

Scientific Research Applications

1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been used in various scientific research applications, including the study of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular signaling pathways. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been shown to inhibit PTP activity, which can lead to the activation of signaling pathways involved in cell growth, differentiation, and apoptosis. 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has also been used in the study of protein kinase C (PKC), which is an enzyme involved in the regulation of cellular processes such as gene expression, cell proliferation, and apoptosis.

properties

IUPAC Name

1-[3-nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14(23)16-7-8-18(19(12-16)22(24)25)20-17-6-4-5-15(11-17)13-21-9-2-3-10-21/h4-8,11-12,20H,2-3,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQYQLBRNQVQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC2=CC=CC(=C2)CN3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone

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